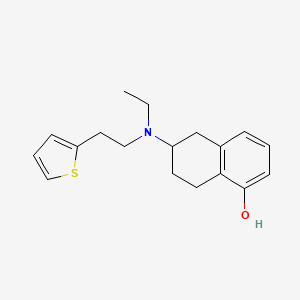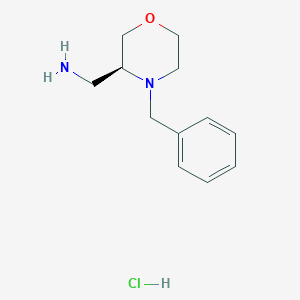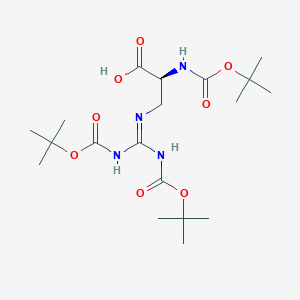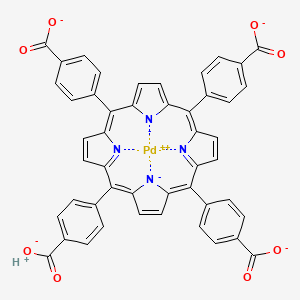![molecular formula C33H30ClO2P B13142532 {[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride CAS No. 51458-25-4](/img/structure/B13142532.png)
{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride is a quaternary phosphonium salt with the molecular formula C33H30ClO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a benzyl moiety substituted with benzyloxy and methoxy groups. It is primarily used in organic synthesis and has applications in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. One common method includes the use of (3-(Benzyloxy)-4-methoxybenzyl) chloride as the starting material, which reacts with triphenylphosphine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at elevated temperatures to facilitate the formation of the phosphonium salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method involves the reaction of substituted benzyl halides with triphenylphosphine under microwave conditions, resulting in high yields and reduced reaction times .
化学反応の分析
Types of Reactions: (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydroxide, potassium cyanide, sodium methoxide, and methanol.
Major Products Formed:
Oxidation: Corresponding phosphine oxides.
Reduction: Reduced phosphonium compounds.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
(3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents for olefination reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium group, which facilitates the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential in drug delivery systems, especially for targeting cancer cells and enhancing the efficacy of chemotherapeutic agents.
作用機序
The mechanism of action of (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride primarily involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s passage through the mitochondrial membrane, where it can exert its effects. This targeting ability is leveraged in drug delivery systems to enhance the concentration of therapeutic agents within mitochondria, thereby improving their efficacy .
類似化合物との比較
- Benzyltriphenylphosphonium chloride
- (3-Benzyloxypropyl)triphenylphosphonium bromide
- Triphenyl (3-pyridylmethyl)phosphonium chloride
Comparison: (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride is unique due to the presence of both benzyloxy and methoxy groups on the benzyl moiety, which can influence its reactivity and targeting properties. Compared to benzyltriphenylphosphonium chloride, the additional substituents may enhance its solubility and interaction with biological membranes. The presence of the methoxy group can also affect the compound’s electronic properties, potentially altering its reactivity in chemical reactions .
特性
CAS番号 |
51458-25-4 |
|---|---|
分子式 |
C33H30ClO2P |
分子量 |
525.0 g/mol |
IUPAC名 |
(4-methoxy-3-phenylmethoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H30O2P.ClH/c1-34-32-23-22-28(24-33(32)35-25-27-14-6-2-7-15-27)26-36(29-16-8-3-9-17-29,30-18-10-4-11-19-30)31-20-12-5-13-21-31;/h2-24H,25-26H2,1H3;1H/q+1;/p-1 |
InChIキー |
CBALSFATPVHGTL-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)




![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)



